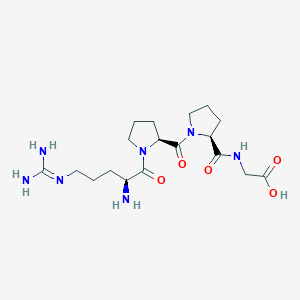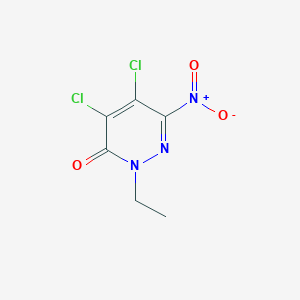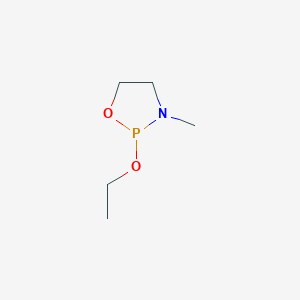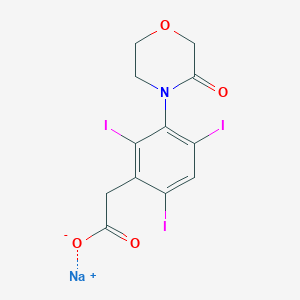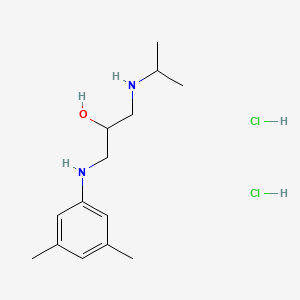![molecular formula C10H12S B14715819 [1-(Ethylsulfanyl)ethenyl]benzene CAS No. 22914-07-4](/img/structure/B14715819.png)
[1-(Ethylsulfanyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Ethylsulfanyl)ethenyl]benzene: is an organic compound with the molecular formula C10H14S It is a derivative of benzene, where an ethylsulfanyl group and an ethenyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethylsulfanyl)ethenyl]benzene typically involves the reaction of benzene with ethylsulfanyl and ethenyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Ethylsulfanyl)ethenyl]benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form ethylsulfanylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the ethylsulfanyl and ethenyl groups can be replaced by other functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Ethylsulfanylbenzene
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-(Ethylsulfanyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The compound’s unique structure allows for the design of molecules with specific pharmacological properties.
Industry: Industrially, this compound is used in the production of polymers and resins. Its chemical properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [1-(Ethylsulfanyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ethenyl group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Ethylsulfanylbenzene: Lacks the ethenyl group, resulting in different chemical reactivity and applications.
Vinylbenzene (Styrene): Lacks the ethylsulfanyl group, commonly used in polymer production.
Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, differing in reactivity and applications.
Uniqueness: [1-(Ethylsulfanyl)ethenyl]benzene is unique due to the presence of both ethylsulfanyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
22914-07-4 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
1-ethylsulfanylethenylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
VSAUFRXLLSCIKG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


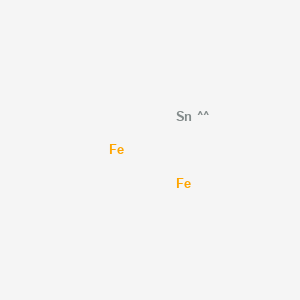
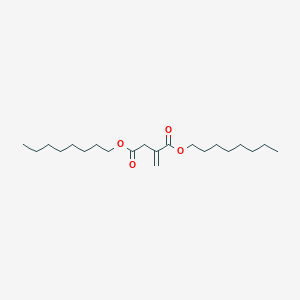
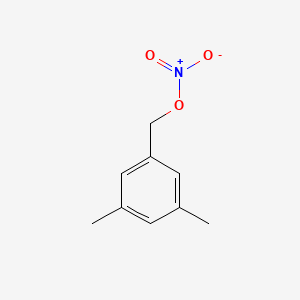
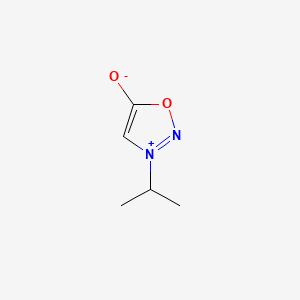
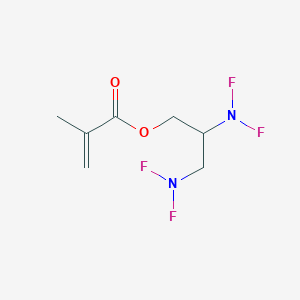
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

